molecular formula C11H11BrFNO B1604259 (2-Bromo-5-fluorophenyl)(pyrrolidin-1-yl)methanone CAS No. 951884-12-1

(2-Bromo-5-fluorophenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B1604259
CAS No.: 951884-12-1
M. Wt: 272.11 g/mol
InChI Key: VLSARSUANLDDJO-UHFFFAOYSA-N
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Description

(2-Bromo-5-fluorophenyl)(pyrrolidin-1-yl)methanone is an organic compound that features a bromine and fluorine substituted phenyl ring attached to a pyrrolidine ring through a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-fluorophenyl)(pyrrolidin-1-yl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-5-fluorobenzoyl chloride and pyrrolidine.

    Reaction: The benzoyl chloride reacts with pyrrolidine in the presence of a base such as triethylamine.

    Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The product is purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine and fluorine atoms.

    Oxidation and Reduction: The methanone group can participate in oxidation and reduction reactions, altering the oxidation state of the carbonyl carbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Carboxylic acids or esters can be obtained.

    Reduction Products: Alcohols or amines can be produced.

Scientific Research Applications

(2-Bromo-5-fluorophenyl)(pyrrolidin-1-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.

Comparison with Similar Compounds

  • (2-Chloro-5-fluorophenyl)(pyrrolidin-1-yl)methanone
  • (2-Bromo-4-fluorophenyl)(pyrrolidin-1-yl)methanone
  • (2-Bromo-5-chlorophenyl)(pyrrolidin-1-yl)methanone

Uniqueness:

  • Substituent Effects: The presence of both bromine and fluorine atoms on the phenyl ring imparts unique electronic and steric properties, influencing the compound’s reactivity and binding affinity.
  • Biological Activity: The specific substitution pattern can lead to distinct biological activities compared to other similar compounds.

Properties

IUPAC Name

(2-bromo-5-fluorophenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO/c12-10-4-3-8(13)7-9(10)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSARSUANLDDJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=CC(=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640959
Record name (2-Bromo-5-fluorophenyl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-12-1
Record name (2-Bromo-5-fluorophenyl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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